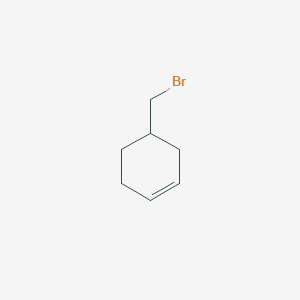

4-(Bromomethyl)cyclohexene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Bromomethyl)cyclohexene is a useful research compound. Its molecular formula is C7H11Br and its molecular weight is 175.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to 4-(Bromomethyl)cyclohexene

This compound is an organic compound characterized by a cyclohexene ring with a bromomethyl substituent at the 4-position. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in various scientific research applications. Its unique structure facilitates its use in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines and thiols, leading to the formation of new compounds.

- Formation of Polymers: It acts as a precursor for synthesizing polymers with specific properties, enhancing material characteristics for industrial applications.

Medicinal Chemistry

The compound is investigated for its potential in drug development due to its biological activity. Key areas include:

- Anticancer Activity: Research indicates that derivatives of this compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and mitochondrial pathways.

- Antimicrobial Properties: Studies have shown that brominated cyclohexenes exhibit significant antimicrobial effects against various bacterial strains, suggesting their utility in developing new antibacterial agents.

Material Science

In material science, this compound is utilized for creating advanced materials with specific properties. Its application includes:

- Synthesis of Functionalized Materials: The compound can be used to develop materials with tailored optical and electronic properties, which are essential in producing sensors and organic light-emitting diodes (OLEDs).

Biological Studies

The compound is also employed in biological studies to explore enzyme inhibition and protein interactions. This research can provide insights into biochemical pathways and potential therapeutic targets.

Anticancer Properties

Research has demonstrated that brominated cycloalkenes can induce apoptosis in cancer cell lines. A specific study highlighted that derivatives of this compound activate caspases involved in programmed cell death pathways.

Antimicrobial Activity

A series of studies have reported the antimicrobial efficacy of brominated cyclohexenes against pathogens like Staphylococcus aureus and Escherichia coli. These findings suggest that derivatives could serve as leads for new antibacterial drugs.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

4-(Bromomethyl)cyclohexene undergoes S<sub>N</sub>2 reactions with nucleophiles due to the primary nature of the bromomethyl group. The reaction proceeds via a backside attack mechanism, leading to inversion of configuration.

Example Reaction:

This compound+NaOH→4-(Hydroxymethyl)cyclohexene+NaBr

Key Findings:

-

Solvent Effects: Polar aprotic solvents (e.g., DMSO) accelerate reaction rates by stabilizing transition states.

-

Leaving Group: Bromine’s high polarizability and weak C–Br bond enhance substitution efficiency.

Elimination Reactions (E2 Mechanism)

Under basic conditions, this compound undergoes dehydrohalogenation to form cyclohexadiene derivatives. The reaction follows Zaitsev’s rule, favoring the more substituted alkene.

Example Reaction:

This compound+KOH (alcoholic)→1,3-Cyclohexadiene+KBr+H2O

Mechanistic Insights:

-

Anti-Periplanar Geometry: The E2 mechanism requires the β-hydrogen and bromine to adopt a diaxial conformation in the cyclohexane chair intermediate .

-

Regioselectivity: Bulkier bases (e.g., tert-butoxide) favor less substituted alkenes due to steric hindrance (Hofmann rule) .

Addition Reactions

The cyclohexene double bond participates in electrophilic addition reactions. Bromine adds across the double bond, forming dibrominated products.

Example Reaction:

This compound+Br2→4-(Bromomethyl)-1,2-dibromocyclohexane

Key Observations:

-

Stereochemistry: Bromine adds in an anti fashion via a cyclic bromonium ion intermediate .

-

Solvent Influence: Nonpolar solvents (e.g., CCl<sub>4</sub>) favor dibromination, while polar solvents promote competing substitution .

Radical Bromination

Under radical-initiated conditions, allylic bromination occurs at the cyclohexene ring’s β-position.

Example Reaction:

This compound+NBSlight3-Bromo-4-(bromomethyl)cyclohexene

Mechanism Highlights:

-

Radical Stability: The allylic radical intermediate stabilizes through resonance with the cyclohexene π-system .

-

Temperature Effects: Higher temperatures (e.g., 77°C) increase radical chain propagation efficiency .

Cross-Coupling Reactions

This compound serves as an electrophilic partner in Suzuki-Miyaura couplings with arylboronic acids, forming biaryl derivatives.

Example Reaction:

This compound+ArB(OH)2Pd catalyst4-(Arylmethyl)cyclohexene+B(OH)3

Catalytic Conditions:

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Base: Na<sub>2</sub>CO<sub>3</sub>

-

Yield: 70–85% (varies with aryl group electronic properties).

Mechanistic Challenges and Stereoelectronic Effects

-

Conformational Rigidity: The cyclohexene ring restricts free rotation, influencing reaction pathways. For instance, axial vs. equatorial bromine positioning in chair conformers dictates E2 elimination rates .

-

Syn vs. Anti Elimination: Anti-periplanar geometry is obligatory for E2, but syn-elimination may occur under high steric constraints .

Eigenschaften

CAS-Nummer |

34960-41-3 |

|---|---|

Molekularformel |

C7H11Br |

Molekulargewicht |

175.07 g/mol |

IUPAC-Name |

4-(bromomethyl)cyclohexene |

InChI |

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6H2 |

InChI-Schlüssel |

UCJOBPVWCIRPSU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CC=C1)CBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.